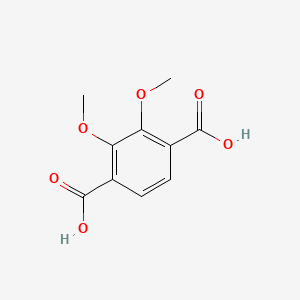
3-(alpha-Acetonyl-p-iodobenzyl)-4-hydroxycoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetonyliodobenzylhydroxycoumarin is a synthetic compound belonging to the coumarin family Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring Acetonyliodobenzylhydroxycoumarin is known for its unique chemical structure, which includes an iodobenzyl group and a hydroxycoumarin moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetonyliodobenzylhydroxycoumarin typically involves the condensation of 4-hydroxycoumarin with an iodobenzyl ketone derivative. One common method is the Knoevenagel condensation, where 4-hydroxycoumarin reacts with an iodobenzyl ketone in the presence of a base such as piperidine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of acetonyliodobenzylhydroxycoumarin may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated purification systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Acetonyliodobenzylhydroxycoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The iodobenzyl group can be reduced to a benzyl group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of benzylhydroxycoumarin derivatives.
Reduction: Formation of benzylhydroxycoumarin.
Substitution: Formation of various substituted benzylhydroxycoumarin derivatives.
Wissenschaftliche Forschungsanwendungen
Acetonyliodobenzylhydroxycoumarin has several applications in scientific research:
Biology: Employed in the study of enzyme interactions and as a fluorescent marker in cellular imaging.
Medicine: Investigated for its potential anticancer properties and as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of acetonyliodobenzylhydroxycoumarin involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, disrupting their normal function. The compound’s fluorescence properties also make it useful in tracking molecular interactions and pathways within cells . Its anticancer activity is believed to be related to the induction of mitochondrial dysfunction and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: The parent compound with a simpler structure.
7-Hydroxycoumarin: A hydroxylated derivative with similar fluorescence properties.
4-Methylumbelliferone: Another coumarin derivative used in similar applications.
Uniqueness
Acetonyliodobenzylhydroxycoumarin stands out due to its unique combination of an iodobenzyl group and a hydroxycoumarin moiety. This structure imparts distinct chemical reactivity and fluorescence characteristics, making it valuable in specialized research applications .
Eigenschaften
CAS-Nummer |
5543-62-4 |
|---|---|
Molekularformel |
C19H15IO4 |
Molekulargewicht |
434.2 g/mol |
IUPAC-Name |
4-hydroxy-3-[1-(4-iodophenyl)-3-oxobutyl]chromen-2-one |
InChI |
InChI=1S/C19H15IO4/c1-11(21)10-15(12-6-8-13(20)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,22H,10H2,1H3 |
InChI-Schlüssel |
PFHMVMIFNQXMFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(C1=CC=C(C=C1)I)C2=C(C3=CC=CC=C3OC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


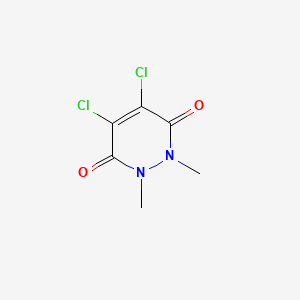
![3-[(6-Deoxyhexopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide](/img/structure/B13756449.png)
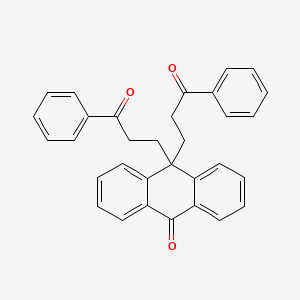
amido}(p-cymene)ruthenium(II)](/img/structure/B13756456.png)
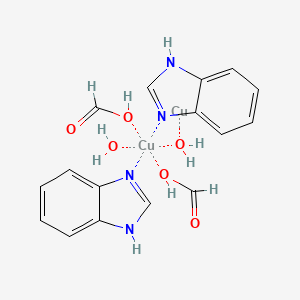

![N-[3-(2-Hydroxy-2-phenylethyl)-2-thiazolidinylidene]acetamide](/img/structure/B13756488.png)

![5-[[Amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid](/img/structure/B13756502.png)
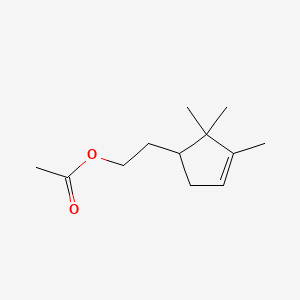


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13756531.png)
